N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide: is a complex organic compound featuring a unique combination of cyclopropyl, pyrrolidinone, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide typically involves multi-step chemical reactions. The synthetic route often includes:
Nucleophilic Substitution: This step involves the substitution of a leaving group by a nucleophile.
Ester Hydrolysis: This reaction converts esters into their corresponding carboxylic acids.
Cyclocondensation: This step forms the thiazole ring by condensing a thioamide with a carbonyl compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Cycloaddition: Specific conditions vary based on the reactants involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Incorporation into polymers can enhance properties like thermal stability and solubility.
Biological Studies: Interactions with biological systems can be studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide can be compared with other similar compounds, such as:
Adamantane Derivatives: These compounds share the adamantane moiety and exhibit similar stability and reactivity.
Pyrrolidinone Derivatives: These compounds feature the pyrrolidinone ring and are often used in medicinal chemistry.
Cyclopropyl-Containing Compounds: These compounds include the cyclopropyl group, known for its unique reactivity and stability.
The uniqueness of this compound lies in its combination of these distinct moieties, which confer a unique set of chemical and physical properties.
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-7-13-10(6-18-7)12(17)14-8-4-11(16)15(5-8)9-2-3-9/h6,8-9H,2-5H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZWBNSOWZQNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2CC(=O)N(C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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